molecular formula C14H26N2O8 B13394448 Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid

Cat. No.: B13394448
M. Wt: 350.36 g/mol
InChI Key: MDURHKNWZPCDCD-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid is a complex organic compound with the molecular formula C10H20N2O3. It is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxy and methylamino groups, and a tert-butyl ester. This compound is often used in various chemical and pharmaceutical applications due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-(methylamino)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylamino groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C14H26N2O8

Molecular Weight

350.36 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate;2-hydroxybutanedioic acid

InChI

InChI=1S/C10H20N2O3.C4H6O5/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12;5-2(4(8)9)1-3(6)7/h7-8,11,13H,5-6H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

MDURHKNWZPCDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NC.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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